Pci-27483 - 871266-63-6

Pci-27483

Catalog Number: EVT-287518
CAS Number: 871266-63-6
Molecular Formula: C26H24N6O9S
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PCI-27483 is a potent, selective, and reversible small molecule inhibitor of human FVIIa. [] It is being investigated as a potential anti-cancer agent and for its anti-inflammatory properties. [, ] This compound inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] PCI-27483 has been shown to inhibit tumor growth in animal models, potentially by interfering with the tissue factor (TF):FVIIa signaling pathway. [] This pathway is involved in tumor progression, angiogenesis, and inflammation. [, ]

Mechanism of Action

PCI-27483 binds to and inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] By inhibiting FVIIa, PCI-27483 prevents the activation of downstream coagulation factors, thereby reducing thrombin generation and fibrin formation. []

Beyond its anticoagulant effects, PCI-27483 also appears to exert anti-inflammatory activity. [] This effect is thought to be mediated through the inhibition of the TF:FVIIa complex, which has been implicated in inflammation via intracellular signaling pathways involving protease-activated receptors (PARs). [] By blocking this signaling, PCI-27483 may suppress the production of inflammatory mediators.

Applications
  • Anti-cancer agent: PCI-27483 has been investigated for its potential as an anti-cancer agent, particularly in pancreatic cancer. [, , ] Studies in animal models have shown that it can inhibit the growth of tumors, potentially by interfering with the TF:FVIIa signaling pathway. [] Clinical trials have been conducted to evaluate its safety and efficacy in humans with advanced pancreatic cancer. [, , , , ]
  • Anti-inflammatory agent: PCI-27483 has been shown to suppress acute inflammation in mice. [] In a mouse model of endotoxemia, PCI-27483 dose-dependently inhibited the production of inflammatory mediators, including cytokines, chemokines, and acute phase proteins. [] This suggests that PCI-27483 may have therapeutic potential for treating inflammatory conditions.
  • Anti-thrombotic agent: PCI-27483 has demonstrated anti-thrombotic effects in preclinical studies. [] In a baboon model of arterial thrombosis, subcutaneous administration of PCI-27483 effectively reduced thrombus formation. [] This finding suggests its potential as a treatment for thrombotic disorders.
  • Potential treatment for COVID-19: Recent research suggests that PCI-27483 may have potential as a treatment for COVID-19. [, , , ] It has been identified as a potential inhibitor of TMPRSS2, a human protease required for SARS-CoV-2 viral entry. [, , , ] In vitro studies have shown that PCI-27483 can inhibit TMPRSS2 activity and reduce SARS-CoV-2 infection in human cells. [, , , ]

Properties

CAS Number

871266-63-6

Product Name

Pci-27483

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid

Molecular Formula

C26H24N6O9S

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PCI27483; PCI-27483; PCI 27483.

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.